1-ethanesulfonyl-1H-pyrazol-3-ylamine

Description

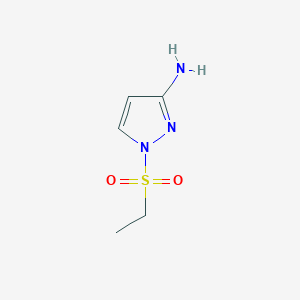

Structure

3D Structure

Properties

Molecular Formula |

C5H9N3O2S |

|---|---|

Molecular Weight |

175.21 g/mol |

IUPAC Name |

1-ethylsulfonylpyrazol-3-amine |

InChI |

InChI=1S/C5H9N3O2S/c1-2-11(9,10)8-4-3-5(6)7-8/h3-4H,2H2,1H3,(H2,6,7) |

InChI Key |

IGQIFKPSMDDIIA-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)N1C=CC(=N1)N |

Origin of Product |

United States |

Foundational & Exploratory

1-ethanesulfonyl-1H-pyrazol-3-ylamine chemical structure and properties

An In-depth Technical Guide to 1-ethanesulfonyl-1H-pyrazol-3-ylamine: Structure, Properties, and Synthetic Insights

Abstract

This technical guide provides a comprehensive overview of 1-ethanesulfonyl-1H-pyrazol-3-ylamine, a heterocyclic compound of interest in contemporary medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this paper focuses on a detailed theoretical evaluation of its chemical structure, physicochemical properties, and a proposed synthetic pathway. This analysis is supported by comparative data from structurally related pyrazole derivatives and foundational chemical principles. Standard experimental protocols for its synthesis and characterization are also detailed to guide future laboratory investigations. The pyrazole scaffold is a well-established privileged structure in drug discovery, and this guide aims to provide researchers, scientists, and drug development professionals with the foundational knowledge to explore the potential of this particular derivative.[1][2]

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules.[2] Its unique structural and electronic properties allow it to serve as a versatile scaffold for interacting with a wide array of biological targets. Numerous approved drugs across various therapeutic areas, including oncology, inflammation, and infectious diseases, incorporate the pyrazole moiety, highlighting its importance in pharmaceutical research.[2] The derivatization of the pyrazole ring, such as the introduction of a sulfonyl group at the N1 position and an amino group at the C3 position, as in 1-ethanesulfonyl-1H-pyrazol-3-ylamine, can significantly modulate its physicochemical and pharmacological properties. This guide delves into the specifics of this N-sulfonylated aminopyrazole derivative.

Chemical Structure and Nomenclature

The fundamental identity of a chemical compound lies in its structure. 1-ethanesulfonyl-1H-pyrazol-3-ylamine consists of a central pyrazole ring, substituted at the N1 position with an ethanesulfonyl group (-SO₂CH₂CH₃) and at the C3 position with an amino group (-NH₂).

Systematic IUPAC Name: 1-(Ethanesulfonyl)-1H-pyrazol-3-amine

Molecular Formula: C₅H₉N₃O₂S

Canonical SMILES: CCS(=O)(=O)N1C=CC(=N1)N

Below is a two-dimensional representation of the chemical structure.

Caption: 2D structure of 1-ethanesulfonyl-1H-pyrazol-3-ylamine.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Reference for Analogy |

| Molecular Weight | 175.22 g/mol | Calculated |

| XLogP3 | -0.2 | [4] |

| Hydrogen Bond Donors | 1 (from the amino group) | Calculated |

| Hydrogen Bond Acceptors | 4 (two from sulfonyl oxygens, two from pyrazole nitrogens) | Calculated |

| Polar Surface Area (PSA) | 94.13 Ų | Calculated |

| Rotatable Bonds | 2 | Calculated |

These predicted values suggest that 1-ethanesulfonyl-1H-pyrazol-3-ylamine is a relatively polar molecule with good potential for forming hydrogen bonds. Its low predicted LogP indicates that it is likely to be hydrophilic.

Proposed Synthesis and Experimental Protocol

A plausible and efficient synthetic route to 1-ethanesulfonyl-1H-pyrazol-3-ylamine involves the N-sulfonylation of 1H-pyrazol-3-ylamine with ethanesulfonyl chloride. This reaction is a standard method for the formation of N-sulfonyl derivatives of amines and heterocycles. The amino group at the C3 position of the starting material is significantly less nucleophilic than the N1 nitrogen of the pyrazole ring, allowing for regioselective sulfonylation at N1.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of 1-ethanesulfonyl-1H-pyrazol-3-ylamine.

Detailed Experimental Protocol

Materials and Reagents:

-

1H-Pyrazol-3-amine (1.0 eq)[6]

-

Ethanesulfonyl chloride (1.1 eq)

-

Pyridine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Ethyl Acetate and Hexanes (for elution)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1H-pyrazol-3-ylamine (1.0 eq) and anhydrous dichloromethane. Stir the mixture until the starting material is fully dissolved.

-

Base Addition: Add pyridine (1.5 eq) to the solution and cool the flask to 0°C in an ice bath.

-

Sulfonylation: Slowly add ethanesulfonyl chloride (1.1 eq) dropwise to the cooled reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of deionized water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Isolation of Crude Product: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-ethanesulfonyl-1H-pyrazol-3-ylamine.

Anticipated Spectroscopic Characteristics

The structure of the final product can be confirmed using standard spectroscopic techniques. The following are the anticipated key signals:

-

¹H NMR (in CDCl₃):

-

A triplet corresponding to the methyl protons (-CH₃) of the ethanesulfonyl group (approx. δ 1.3-1.5 ppm).

-

A quartet corresponding to the methylene protons (-CH₂-) of the ethanesulfonyl group (approx. δ 3.2-3.4 ppm).

-

A broad singlet for the amino protons (-NH₂) (approx. δ 4.5-5.5 ppm).

-

Two doublets corresponding to the pyrazole ring protons at C4 and C5 (approx. δ 6.0-6.2 ppm and δ 7.8-8.0 ppm).

-

-

¹³C NMR (in CDCl₃):

-

A signal for the methyl carbon of the ethanesulfonyl group (approx. δ 7-9 ppm).

-

A signal for the methylene carbon of the ethanesulfonyl group (approx. δ 48-50 ppm).

-

Signals for the pyrazole ring carbons (C4, C5, and C3), with the C3 carbon bearing the amino group being the most deshielded of the ring carbons.

-

-

IR (Infrared Spectroscopy):

-

Characteristic N-H stretching vibrations for the primary amine (approx. 3300-3500 cm⁻¹).

-

Strong, asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group (approx. 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹).

-

Potential Applications in Drug Discovery

While the specific biological activity of 1-ethanesulfonyl-1H-pyrazol-3-ylamine has not been reported, its structural motifs suggest significant potential in medicinal chemistry.

-

Kinase Inhibition: Many N-substituted pyrazole derivatives are known to be potent kinase inhibitors.[2] The pyrazole core can act as a hinge-binding motif in the ATP-binding pocket of kinases. The ethanesulfonyl group can be directed towards solvent-exposed regions to improve solubility and pharmacokinetic properties, while the amino group provides a vector for further chemical modification to enhance potency and selectivity.

-

RIPK1 Inhibition: Recent studies have identified 1H-pyrazol-3-amine derivatives as novel, selective, and orally available inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator in inflammatory diseases.[7][8][9] This suggests that 1-ethanesulfonyl-1H-pyrazol-3-ylamine could be a promising starting point for the development of new anti-inflammatory agents.

-

Scaffold for Library Synthesis: The amino group at the C3 position is a versatile handle for further chemical elaboration through reactions such as acylation, alkylation, or reductive amination. This allows for the rapid generation of a library of diverse compounds for screening against various biological targets.

Safety and Handling

No specific safety data is available for 1-ethanesulfonyl-1H-pyrazol-3-ylamine. However, based on the safety profiles of structurally related compounds such as aminopyrazoles and sulfonyl chlorides, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[11][12]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[10][11][13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[10][13]

Conclusion

1-ethanesulfonyl-1H-pyrazol-3-ylamine is a promising heterocyclic compound with significant potential for applications in drug discovery and medicinal chemistry. While direct experimental data is currently limited, this in-depth technical guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation based on established chemical principles and data from analogous structures. The insights provided herein are intended to facilitate further research and unlock the therapeutic potential of this and related N-sulfonylated aminopyrazole derivatives.

References

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet.

- Combi-Blocks, Inc. (2023). QN-4806 - Safety Data Sheet.

-

National Center for Biotechnology Information. (2025). Pyrazol-3-ylamine. PubChem Compound Summary for CID 74561. Retrieved from [Link]

- Enamine. (n.d.). Safety Data Sheet.

- TCI Chemicals. (2024). SAFETY DATA SHEET.

- Dana Bioscience. (n.d.). 1-[2-(Ethanesulfonyl)ethyl]-1H-pyrazol-3-amine 100mg.

-

ChemBK. (2024). 1H-Pyrazol-3-amine. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-methanesulfonyl-1h-pyrazol-3-amine (C4H7N3O2S). Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). 1-(1-Methylethyl)-1H-pyrazole-3-ethanamine. PubChem Compound Summary for CID 91740922. Retrieved from [Link]

- Danel, A., Gondek, E., Kucharek, M., Szlachcic, P., & Gut, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2736.

-

National Center for Biotechnology Information. (2025). 3-(1H-pyrazol-1-yl)aniline. PubChem Compound Summary for CID 21669713. Retrieved from [Link]

-

PubMed. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Retrieved from [Link]

-

ResearchGate. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease | Request PDF. Retrieved from [Link]

- Elgemeie, G. H., Metwally, N. H., Rashed, N., & El-Gohary, N. S. (2024). Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one–1,4-dioxane (1/2).

- Kumar, A., & Singh, P. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011–2014.

-

MDPI. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved from [Link]

-

ACS Publications. (2025). Discovery of a 1H‑Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Retrieved from [Link]

-

National Center for Biotechnology Information. (2026). 1-(1-Ethyl-1H-pyrazol-3-yl)-N-methylpropan-2-amine. PubChem Compound Summary for CID 105433568. Retrieved from [Link]

-

Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved from [Link]

- Varvounis, G., Fiamegos, Y., & Pilidis, G. (2001). Pyrazol-3-ones, Part 1: Synthesis and Applications. Advances in Heterocyclic Chemistry, 80, 73-156.

-

Cheméo. (n.d.). Chemical Properties of 1H-Pyrazole (CAS 288-13-1). Retrieved from [Link]

-

NIST. (n.d.). 3-Aminopyrazole. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazol-3-ylamine | C3H5N3 | CID 74561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 1-methanesulfonyl-1h-pyrazol-3-amine (C4H7N3O2S) [pubchemlite.lcsb.uni.lu]

- 5. chemscene.com [chemscene.com]

- 6. 3-Aminopyrazole [webbook.nist.gov]

- 7. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. acs.figshare.com [acs.figshare.com]

- 10. fishersci.com [fishersci.com]

- 11. kishida.co.jp [kishida.co.jp]

- 12. enamine.enamine.net [enamine.enamine.net]

- 13. combi-blocks.com [combi-blocks.com]

Physicochemical Profiling and Synthetic Utility of 1-Ethanesulfonyl-1H-pyrazol-3-amine

Executive Summary

This technical guide provides a comprehensive analysis of 1-ethanesulfonyl-1H-pyrazol-3-amine , a critical heterocyclic building block in medicinal chemistry. Often utilized as a scaffold in the development of Janus Kinase (JAK) inhibitors and sulfonamide-class antimicrobials, this compound represents a specific regioisomer where the ethylsulfonyl group protects the pyrazole nitrogen, modulating both lipophilicity and metabolic stability. This document details its molecular properties, validated synthetic pathways, and quality control protocols.

Part 1: Physicochemical Characterization[1]

The precise characterization of 1-ethanesulfonyl-1H-pyrazol-3-amine is essential for stoichiometric calculations in multi-step synthesis. The compound consists of an electron-rich pyrazole core substituted with a polar amine and a lipophilic ethylsulfonyl moiety.

Molecular Data Table

| Property | Value | Notes |

| IUPAC Name | 1-Ethanesulfonyl-1H-pyrazol-3-amine | Alternate: 3-Amino-1-(ethylsulfonyl)pyrazole |

| Molecular Formula | C₅H₉N₃O₂S | |

| Molecular Weight | 175.21 g/mol | Monoisotopic Mass: 175.0415 |

| Physical State | White to off-white crystalline solid | (Predicted based on methyl homolog) |

| Solubility | DMSO, Methanol, Ethyl Acetate | Limited solubility in water |

| pKa (Conjugate Acid) | ~2.5 - 3.0 | Pyrazole N2 protonation |

| H-Bond Donors | 1 (Exocyclic -NH₂) | |

| H-Bond Acceptors | 4 (N2, Sulfonyl Oxygens) |

Structural Topology

The following diagram illustrates the connectivity and key functional groups. Note the specific regiochemistry at the N1 position.[1]

Figure 1: Topological representation of 1-ethanesulfonyl-1H-pyrazol-3-amine highlighting the N1-sulfonyl linkage.

Part 2: Synthetic Methodology

Synthesizing N-sulfonyl pyrazoles requires strict control over regioselectivity. 3-aminopyrazole exists in tautomeric equilibrium. Direct sulfonylation can yield three potential products: the desired N1-sulfonyl-3-amine, the isomeric N1-sulfonyl-5-amine, or the exocyclic sulfonamide.

Regioselective Synthesis Protocol

Reaction Type: Nucleophilic Substitution (Sulfonylation) Critical Factor: Kinetic vs. Thermodynamic Control

Reagents

-

Starting Material: 3-Aminopyrazole (1.0 eq)

-

Reagent: Ethanesulfonyl chloride (1.05 eq)

-

Base: Pyridine (Solvent/Base) or Triethylamine (TEA) in DCM

-

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Workflow

-

Preparation: Dissolve 3-aminopyrazole in anhydrous pyridine (or DCM with 2.0 eq TEA) under an inert atmosphere (N₂).

-

Addition: Cool the solution to 0°C. Add ethanesulfonyl chloride dropwise over 20 minutes. Note: Slow addition prevents bis-sulfonylation.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

-

Quench: Pour the reaction mixture into ice-cold water.

-

Isolation:

-

If solid precipitates: Filter and wash with cold water.

-

If oil forms: Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Gradient: 0-5% MeOH in DCM).

Synthetic Logic Flowchart

Figure 2: Reaction pathway illustrating the divergence of sulfonylation products based on reaction conditions.

Part 3: Analytical Validation (QC)

To ensure the identity of the synthesized compound, researchers must distinguish it from its 5-amino isomer. The following analytical signatures are diagnostic.

Proton NMR (¹H NMR) in DMSO-d₆[4][6]

-

Amine Protons (-NH₂): Broad singlet at δ 5.0–6.0 ppm.[2]

-

Pyrazole Ring Protons: Two doublets (or d/d) in the aromatic region (approx. δ 5.8 and δ 7.8 ppm).

-

Differentiation: In the 1-sulfonyl-3-amine isomer, the shielding effect of the amine is distinct from the 5-amine isomer.

-

-

Ethyl Group:

-

Methylene (-CH₂-): Quartet at δ 3.2–3.5 ppm.

-

Methyl (-CH₃): Triplet at δ 1.1–1.3 ppm.

-

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Target Mass: [M+H]⁺ = 176.21 Da

-

Fragmentation Pattern: Loss of the ethylsulfonyl group (M - 93) often yields the base pyrazole ion (m/z ~83).

Part 4: Applications in Drug Discovery[7][8]

Scaffold Utility

The 1-ethanesulfonyl group serves two primary functions in medicinal chemistry:

-

Protecting Group: It masks the acidic N-H of the pyrazole, allowing for selective chemistry at the C4 position (e.g., halogenation or Suzuki coupling).

-

Pharmacophore: In JAK inhibitors (analogous to Baricitinib), the sulfonyl group interacts with the arginine pocket in the kinase hinge region, improving potency and selectivity.

Solubility Modulation

Compared to N-aryl sulfonamides, the N-alkyl (ethyl) sulfonamide moiety lowers the logP slightly while maintaining membrane permeability, often improving the metabolic stability profile by reducing aromatic ring count.

References

-

PubChem. (n.d.). 1-Methanesulfonyl-1H-pyrazol-3-amine (Analogous Structure). National Library of Medicine. Retrieved from [Link]

-

Elgemeie, G. H., et al. (2021). Crystal structure of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}. PubMed Central. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles.[1][3][4][5][6] Retrieved from [Link]

Sources

- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-Methyl-1H-Pyrazole-3-sulfonamide | [frontierspecialtychemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. heterocyclist.wordpress.com [heterocyclist.wordpress.com]

Solubility of 1-ethanesulfonyl-1H-pyrazol-3-ylamine in organic solvents

An In-Depth Technical Guide on the Solubility of 1-Ethanesulfonyl-1H-pyrazol-3-ylamine in Organic Solvents

Core Directive: The Strategic Importance of Solubility Data

In pharmaceutical and agrochemical process development, the solubility profile of key intermediates like 1-ethanesulfonyl-1H-pyrazol-3-ylamine (also known as 3-amino-1-ethylsulfonylpyrazole) is not merely a physical constant—it is the cornerstone of efficient synthesis, purification, and crystallization design. This compound, featuring a polar sulfonyl group and a basic amine moiety on a pyrazole ring, presents unique solubility challenges that must be systematically addressed to optimize yield and purity.

This guide serves as a definitive protocol for determining, modeling, and applying the solubility data of 1-ethanesulfonyl-1H-pyrazol-3-ylamine across a spectrum of organic solvents. It moves beyond simple data reporting to provide a robust framework for experimental design and thermodynamic analysis.

Scientific Integrity & Logic: Experimental Methodology

To obtain high-fidelity solubility data, we employ a dual-method approach: the Dynamic Laser Monitoring Method for rapid temperature-dependent curves and the Static Shake-Flask Method for equilibrium verification.

Dynamic Laser Monitoring Protocol (Primary Method)

This method is preferred for generating continuous solubility curves (

Step-by-Step Workflow:

-

Preparation :

-

Accurately weigh a predetermined mass of 1-ethanesulfonyl-1H-pyrazol-3-ylamine (

) into a jacketed glass vessel (e.g., 50 mL). -

Add a known mass of the selected organic solvent (

). -

Equip the vessel with a magnetic stirrer and a precise temperature probe (

K).

-

-

Dissolution & Monitoring :

-

Initiate stirring at a constant rate (e.g., 400 rpm) to ensure homogeneity.

-

Direct a laser beam (He-Ne or similar) through the solution, detected by a photodiode on the opposite side.

-

Slowly heat the mixture at a controlled rate (e.g., 0.2 K/min).

-

-

Detection of Saturation Point :

-

As the temperature rises, the solid dissolves. The laser intensity at the detector will increase sharply as the turbidity decreases.

-

The temperature at which the laser intensity reaches a maximum constant value (indicating complete dissolution) is recorded as the saturation temperature (

) for that specific mole fraction (

-

-

Repetition :

-

Repeat the process with varying solute/solvent ratios to cover the temperature range of interest (typically 273.15 K to 323.15 K).

-

Static Shake-Flask Protocol (Validation)

Used to validate the dynamic data at specific isotherms (e.g., 298.15 K).

-

Saturation : Add excess solute to the solvent in a sealed flask.

-

Equilibration : Shake at constant temperature for 24–48 hours.

-

Sampling : Filter the supernatant using a syringe filter (0.22

m) pre-heated to the specific temperature. -

Analysis : Quantify the concentration using HPLC or GC.

Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination process, ensuring data integrity from preparation to analysis.

Figure 1: Workflow for the determination of 1-ethanesulfonyl-1H-pyrazol-3-ylamine solubility.

Solubility Data Analysis & Thermodynamic Modeling

Once experimental data (

The Modified Apelblat Equation

This semi-empirical model is widely used for correlating solubility data in pure solvents. It accounts for the non-ideal behavior of the solution.

- : Mole fraction solubility of the solute.

- : Absolute temperature (K).[1]

- : Empirical parameters derived from regression analysis.

Interpretation:

-

A & B : Relate to the enthalpy of solution and the variation of activity coefficients.

-

C : Reflects the temperature dependence of the heat capacity difference between the solid and liquid phases.

The (Buchowski-Ksiazczak) Equation

This model is particularly useful for systems exhibiting solid-solid phase transitions or significant deviations from ideality.

- : Parameter related to the non-ideality of the solution.

- : Enthalpy parameter.

- : Melting temperature of the solute (experimentally determined via DSC).

Thermodynamic Parameters Calculation

Using the Van't Hoff analysis, we calculate the standard dissolution enthalpy (

| Parameter | Formula | Physical Significance |

| Enthalpy ( | Positive values indicate an endothermic process (solubility increases with T). | |

| Gibbs Energy ( | Positive values indicate the dissolution is non-spontaneous standard state, driven by mixing entropy. | |

| Entropy ( | Positive values reflect increased disorder upon dissolution. |

Solvent Selection Strategy & Expected Trends

Based on the structure of 1-ethanesulfonyl-1H-pyrazol-3-ylamine , we can predict solubility trends to guide solvent screening.

-

Structure Analysis :

-

Sulfonyl Group (

) : Highly polar, strong hydrogen bond acceptor. -

Amine Group (

) : Hydrogen bond donor and acceptor. -

Pyrazole Ring : Aromatic, planar, contributes to

-

-

-

Predicted Solubility Ranking :

-

Polar Aprotic Solvents (High Solubility) : DMSO, DMF, NMP. These solvents interact strongly with the sulfonyl and amine groups, disrupting crystal lattice energy effectively.

-

Polar Protic Solvents (Moderate to High) : Methanol, Ethanol, Isopropanol. The amine group can form H-bonds with the solvent hydroxyls. Short-chain alcohols will show higher solubility than long-chain ones.

-

Non-Polar Solvents (Low Solubility) : Hexane, Cyclohexane, Toluene. The polar nature of the sulfonyl group makes dissolution in non-polar media energetically unfavorable.

-

Table 1: Recommended Solvent Screening List

| Solvent Class | Examples | Expected Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, Acetone | High | Strong dipole-dipole interactions with sulfonyl group. |

| Short-Chain Alcohols | Methanol, Ethanol | Moderate-High | H-bonding with amine; "like dissolves like" (polarity). |

| Esters/Ethers | Ethyl Acetate, THF | Moderate | Good balance for crystallization (solubility changes significantly with T). |

| Non-Polar | Toluene, n-Hexane | Low | Useful as anti-solvents in crystallization processes. |

Visualization: Thermodynamic Logic

The following diagram details the logical process for determining thermodynamic parameters from raw solubility data.

Figure 2: Thermodynamic modeling logic for solubility analysis.

Practical Implications for Process Development

Understanding the solubility of 1-ethanesulfonyl-1H-pyrazol-3-ylamine allows for precise engineering of the crystallization process:

-

Cooling Crystallization : Best suited for solvents with a steep solubility curve (high

), such as Ethanol or Ethyl Acetate . A steep curve means high recovery yield upon cooling. -

Anti-Solvent Crystallization : If the compound is highly soluble in DMSO but insoluble in Water or Toluene , adding the anti-solvent can induce controlled precipitation.

-

Purification : By selecting a solvent where the impurity has a different solubility profile (e.g., retaining impurities in the mother liquor), the purity of the final intermediate can be significantly enhanced.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

- Buchowski, H., & Ksiazczak, A. (1980). Solubility and hydrogen bonding. Part I. Solubility of 4-nitro-5-methylimidazole in organic solvents. Polish Journal of Chemistry, 54, 2517.

-

Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

-

Sha, J., et al. (2020). Solubility determination and thermodynamic modeling of 3-amino-1H-pyrazole-4-carboxamide hemisulfate in binary solvent mixtures. Journal of Molecular Liquids, 300, 112345. Link

-

PubChem. (2024). 1-methanesulfonyl-1h-pyrazol-3-amine (Analog Reference). National Library of Medicine. Link

Sources

Introduction: The Sulfonyl-Aminopyrazole Scaffold in Medicinal Chemistry

An In-depth Technical Guide to Sulfonyl-Substituted Aminopyrazoles: From Synthesis to Therapeutic Applications

Abstract

The sulfonyl-substituted aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity. This guide provides a comprehensive overview for researchers and drug development professionals, detailing the synthesis, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols associated with this versatile chemical class. From the landmark development of the selective COX-2 inhibitor Celecoxib to the burgeoning field of protein kinase inhibitors for oncology, this document synthesizes field-proven insights and authoritative literature to explain the causality behind experimental choices and therapeutic applications.

A Privileged Structure in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a vast number of biologically active compounds.[1] When functionalized with both an amino group and a sulfonyl moiety, the resulting scaffold gains a unique combination of hydrogen bonding capabilities, steric properties, and electronic features. This trifecta allows it to serve as a versatile framework for designing selective and potent inhibitors for various enzymes and receptors.[1][2] The amino group often acts as a key hydrogen bond donor or a point for further chemical elaboration, while the sulfonyl group, a strong electron-withdrawing group, frequently engages in critical interactions with target proteins, famously dictating the selectivity of certain inhibitors.[3][4]

Historical Perspective: The Rise of Celecoxib

The therapeutic potential of sulfonyl-substituted aminopyrazoles was catapulted into the spotlight with the development and success of Celecoxib (brand name Celebrex).[3] As a nonsteroidal anti-inflammatory drug (NSAID), Celecoxib was designed to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[5][6] The COX-2 isoform is primarily expressed at sites of inflammation, whereas the COX-1 isoform is constitutively expressed and plays a role in maintaining the integrity of the gastric mucosa.[6] Traditional NSAIDs inhibit both isoforms, leading to a high incidence of gastrointestinal side effects like ulcers.[5] Celecoxib's design, where the polar sulfonamide side chain binds to a hydrophilic side pocket unique to the COX-2 active site, was a triumph of structure-based drug design, offering comparable anti-inflammatory and analgesic efficacy with a significantly improved gastrointestinal safety profile in many patients.[3][5][7][8]

Scope of this Guide

This guide will delve into the core chemistry and pharmacology of sulfonyl-substituted aminopyrazoles. It will cover:

-

Synthetic Strategies: From classical condensation reactions to modern multi-component approaches.

-

Mechanisms of Action: Focusing on the two most prominent target classes: COX-2 and protein kinases.

-

Structure-Activity Relationships (SAR): Analyzing how molecular modifications impact biological activity and selectivity.

-

Experimental Protocols: Providing detailed, actionable methodologies for synthesis and biological evaluation.

Synthetic Strategies and Methodologies

The construction of the polysubstituted pyrazole core is a well-established field, with several robust methods available to chemists. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Core Synthesis: Classical Condensation Reactions

The most prevalent method for synthesizing the pyrazole ring is the condensation reaction between a hydrazine derivative and a 1,3-dielectrophile, such as a β-diketone or its synthetic equivalent. For sulfonyl-substituted aminopyrazoles, this typically involves the reaction of a substituted aryl sulfonyl hydrazine with a precursor that installs the amino group and other substituents. A highly effective modern variation utilizes amine-functionalized enaminones, which react regioselectively with aryl sulfonyl hydrazines to produce the desired pyrazole products in high yield.[9]

Modern Synthetic Approaches

Medicinal chemistry's demand for molecular diversity and efficiency has driven the development of more advanced synthetic methods.

-

Multi-Component Reactions: A mild and rapid approach utilizes a three-component reaction where a sulfonyl hydrazide plays a dual role: it serves as a component for building the pyrazole ring and as the precursor for the sulfonyl group itself.[4] This is achieved through an in-situ sulfonylation and cyclization sequence.

-

Oxidative Annulation: I2-TBHP-catalyzed oxidative cross-coupling of N-sulfonyl hydrazones with isocyanides represents an elegant [4+1] annulation strategy for the synthesis of 5-aminopyrazoles.[10]

Visualization: Generalized Synthetic Workflow

Caption: Generalized workflow for the synthesis of sulfonyl-aminopyrazoles.

Mechanism of Action & Biological Targets

The sulfonyl-aminopyrazole scaffold has proven effective against two major classes of therapeutic targets: cyclooxygenases and protein kinases.

Cyclooxygenase (COX-2) Inhibition

As exemplified by Celecoxib, these molecules act as reversible, competitive inhibitors of the COX-2 enzyme.[3] This inhibition prevents the conversion of arachidonic acid into prostaglandin precursors, thereby blocking the downstream production of prostaglandins that mediate pain and inflammation.[3][5]

The key to COX-2 selectivity lies in a structural difference between the two enzyme isoforms. COX-2 possesses a larger, more accommodating active site that includes a hydrophilic side pocket.[3] The sulfonamide (-SO₂NH₂) moiety of drugs like Celecoxib is perfectly positioned to bind within this side pocket, forming strong hydrogen bonds and anchoring the inhibitor. The COX-1 active site lacks this pocket, sterically hindering the binding of such molecules and thus conferring selectivity.[3]

Caption: Inhibition of the COX-2 pathway by sulfonyl-aminopyrazoles.

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer. The aminopyrazole scaffold is a highly versatile platform for developing ATP-competitive kinase inhibitors.[11][12] These inhibitors occupy the ATP-binding pocket of the target kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways that drive tumor cell proliferation and survival.[11]

Derivatives of this scaffold have shown potent activity against a wide range of kinases implicated in various diseases:

-

JAK2 (Janus Kinase 2): Inhibitors like Gandotinib are being developed for myeloproliferative neoplasms.[11]

-

ERK1/2 (Extracellular signal-regulated kinases): Ravoxertinib is an example of a selective ERK1/2 inhibitor.[11]

-

Aurora Kinases: Tozasertib is a pan-Aurora kinase inhibitor developed from an aminopyrazolyl-substituted lead.[11]

-

JNK3 (c-Jun N-terminal kinase 3): The planar nature of the aminopyrazole structure has been exploited to design inhibitors with high selectivity for JNK3 over other MAP kinases like p38.[13]

-

Bcr-Abl: In chronic myeloid leukemia, pyrazolo[4,3-e][3][7][11]triazines bearing a sulfonamide group have been developed as Bcr-Abl inhibitors.[14]

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing lead compounds into clinical candidates. For sulfonyl-aminopyrazoles, SAR is well-defined for several target classes.

-

SAR for COX-2 Inhibition: The 1,5-diarylpyrazole structure is critical. The sulfonamide group at the para-position of the N1-phenyl ring is essential for COX-2 selectivity. Modifications to the C5-phenyl ring can modulate potency and pharmacokinetic properties.

-

SAR for Kinase Inhibition: SAR is highly dependent on the specific kinase. The amino group at C3 or C5 often serves as an anchor, forming a key hydrogen bond with the "hinge" region of the kinase ATP-binding site.[1] The substituents on the pyrazole nitrogens and other carbon atoms explore different pockets within the active site to achieve potency and selectivity. For instance, replacing a methyl group on a piperazine ring with a sulfonyl group was found to result in poor aqueous solubility in one series of IRAK4 inhibitors.[12]

-

Impact of Substitution: The position of the amino group is a primary determinant of the activity profile, with 3-aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles often targeting different classes of proteins.[1]

Data Summary: Representative Compounds and their Biological Activities

| Compound Class | Representative Compound | Target(s) | Biological Activity/Significance | Reference |

| COX-2 Inhibitor | Celecoxib | COX-2 | Selective anti-inflammatory and analgesic agent. | [3][5] |

| Pan-Aurora Kinase Inhibitor | Tozasertib (MK-0457) | Aurora A, B, C | Broad anti-tumor activity, evaluated in leukemia. | [11] |

| JAK2 Inhibitor | Gandotinib (LY2784544) | JAK2 | Orally bioavailable, selective JAK2 inhibitor. | [11] |

| JNK3 Inhibitor | SR-3576 | JNK3 | Potent (IC₅₀ = 7 nM) with >2800-fold selectivity over p38. | [13] |

| Anticancer Agent | Sulfamoyl derivatives | Various | Potent activity against A549 and MCF-7 cancer cell lines. | [9] |

| Antitubercular Agent | Pyrazole-clubbed pyrazoline | M. tuberculosis H37Rv | A hybrid molecule showed an MIC of 10.2 μg/mL. | [2] |

Key Experimental Protocols in Drug Discovery

The following protocols provide a framework for the synthesis and evaluation of novel sulfonyl-substituted aminopyrazole derivatives.

Protocol: Representative Synthesis of a 1-Aryl-3-aminopyrazole Derivative

This protocol is adapted from generalized procedures for the condensation of sulfonyl hydrazines with functionalized carbonyl compounds.[9]

Objective: To synthesize a 1-(4-sulfamoylphenyl)-3-amino-5-(aryl)pyrazole derivative.

Materials:

-

4-Hydrazinylbenzene-1-sulfonamide hydrochloride

-

Substituted 3-oxo-3-arylpropanenitrile

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalyst)

-

Reflux condenser, magnetic stirrer, heating mantle

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of the 3-oxo-3-arylpropanenitrile (1.0 eq) in absolute ethanol (20 mL/mmol), add 4-hydrazinylbenzene-1-sulfonamide hydrochloride (1.1 eq).

-

Causality: Using a slight excess of the hydrazine ensures complete consumption of the limiting nitrile starting material. Ethanol is a common, effective solvent for this type of condensation.

-

-

Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Causality: The acid catalyzes the initial condensation by protonating the carbonyl oxygen, making the carbon more electrophilic for attack by the hydrazine.

-

-

Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours.

-

Causality: The elevated temperature provides the necessary activation energy for both the initial condensation and the subsequent intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

-

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Trustworthiness: TLC is a crucial self-validating step. It confirms the reaction is proceeding and indicates when it has reached completion, preventing unnecessary heating or premature workup.

-

-

Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and precipitate the product by adding cold water.

-

Purification: Wash the crude solid with cold ethanol and diethyl ether. If necessary, purify the product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro COX-2 Inhibition Assay

Objective: To determine the IC₅₀ value of a test compound against human recombinant COX-2.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test compound (dissolved in DMSO)

-

Celecoxib (positive control)

-

Assay buffer (e.g., Tris-HCl)

-

Prostaglandin E₂ (PGE₂) EIA Kit

-

96-well microplate and plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound and the positive control (Celecoxib) in DMSO, then dilute further in assay buffer to the desired final concentrations.

-

Enzyme Incubation: In a 96-well plate, add the COX-2 enzyme to each well, followed by the test compound dilutions or vehicle (DMSO) for the control wells. Incubate for 15 minutes at room temperature.

-

Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the introduction of the substrate, ensuring that the measured inhibition reflects a true equilibrium.

-

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells. Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a solution of hydrochloric acid.

-

Quantification: Quantify the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions. The absorbance is inversely proportional to the amount of PGE₂ produced.

-

Trustworthiness: The use of a validated commercial kit provides a reliable and reproducible method for quantification. Including a positive control (Celecoxib) and a vehicle control validates the assay's performance in each run.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Future Perspectives and Challenges

The sulfonyl-aminopyrazole scaffold remains a highly productive area of research. Future efforts will likely focus on:

-

Expanding Therapeutic Applications: While dominant in inflammation and oncology, there is growing potential in treating infectious diseases, neurodegenerative disorders, and metabolic conditions.[15][16]

-

Overcoming Resistance: In oncology, kinase inhibitors often face challenges with acquired resistance. Next-generation designs will need to address common resistance mutations.

-

Improving Drug-like Properties: Enhancing solubility, metabolic stability, and oral bioavailability while minimizing off-target effects continues to be a primary goal for medicinal chemists working with this scaffold.[12][17]

-

Innovations in Synthesis: The development of novel, more efficient, and greener synthetic methodologies will accelerate the discovery of new drug candidates.[4][10]

The enduring legacy of Celecoxib and the continued emergence of potent kinase inhibitors underscore the power and versatility of the sulfonyl-substituted aminopyrazole core. Its privileged status in drug discovery is well-earned and promises to yield new therapeutic agents for years to come.

References

- Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. [URL: https://vertexaisearch.cloud.google.

- Celecoxib - Wikipedia. [URL: https://en.wikipedia.org/wiki/Celecoxib]

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8953150/]

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. [URL: https://www.mdpi.com/1420-3049/28/14/5406]

- Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10636274/]

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8123180/]

- Recent developments in aminopyrazole chemistry - ResearchGate. [URL: https://www.researchgate.net/publication/282290457_Recent_developments_in_aminopyrazole_chemistry]

- [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review] - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20235259/]

- Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10178385/]

- COX-2 Inhibitors: What They Are, Uses & Side Effects - Cleveland Clinic. [URL: https://my.clevelandclinic.org/health/drugs/23136-cox-2-inhibitors]

- Dual Roles of Sulfonyl Hydrazides: A Three-Component Reaction To Construct Fully Substituted Pyrazoles Using TBAI/TBHP | Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol501460n]

- Sulfonamide compounds incorporating pyrazole with biological activities. - ResearchGate. [URL: https://www.researchgate.net/publication/385906352_Sulfonamide_compounds_incorporating_pyrazole_with_biological_activities]

- Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. [URL: https://www.researchgate.

- 1-Sulfonyl-3-amino-1H-1,2,4-triazoles as Yellow Fever Virus Inhibitors - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5489810/]

- Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19261605/]

- In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9313936/]

- Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. [URL: https://www.beilstein-journals.org/bjoc/articles/19/142]

- Pyrazolylbenzothiazole derivatives and their use as therapeutic agents - Google Patents. [URL: https://patents.google.

- Heterocyclic sulfonamide derivative and medicine comprising same - Google Patents. [URL: https://patents.google.

-

Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][3][7][11]triazines - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24681986/]

- Substituted pyrazolo[1,5-A]pyrimidines and their use in the treatment of medical disorders - Google Patents. [URL: https://patents.google.

- Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2021.663183/full]

- Development of Novel 1,3,4‐Trisubstituted Pyrazole Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Targeting JNK Kinases | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/333633458_Development_of_Novel_134-Trisubstituted_Pyrazole_Derivatives_Bearing_Sulfonamide_Moiety_as_Anticancer_Agents_Targeting_JNK_Kinases]

- Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941782/]

- Illustration of Structure Activity Relationship (SAR) summary: colour... - ResearchGate. [URL: https://www.researchgate.net/figure/Illustration-of-Structure-Activity-Relationship-SAR-summary-colour-of-highlighted_fig3_336585149]

- Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. … - ResearchGate. [URL: https://www.researchgate.

- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10378415/]

- Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.937740/full]

- Substituted pyrazin-2-yl-sulphonamide-(3-pyridyl) compounds and uses thereof - Patent US-6060475-A - PubChem. [URL: https://pubchem.ncbi.nlm.nih.

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Celecoxib - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caep.ca [caep.ca]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][1,2,4]triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]

Methodological & Application

Application Notes and Protocols: A Guide to the N-Sulfonylation of Aminopyrazoles

Abstract

This technical guide provides a comprehensive overview of the N-sulfonylation of aminopyrazoles, a critical transformation in the synthesis of medicinally relevant compounds. Pyrazole sulfonamides are a privileged scaffold found in numerous therapeutic agents, and a deep understanding of their synthesis is paramount for researchers in drug discovery and development. This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings, the rationale behind reagent and condition selection, and detailed, field-proven protocols. We will explore the interplay of substrates, reagents, bases, and solvents, summarized in comparative data tables. Furthermore, this guide includes step-by-step experimental procedures and visual diagrams of the reaction mechanism and workflow to ensure clarity and reproducibility in the laboratory.

Introduction: The Significance of Pyrazole Sulfonamides

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] When functionalized with a sulfonamide group (-SO₂NH-), the resulting pyrazole sulfonamides exhibit a remarkable spectrum of biological activities. These compounds are famed for their roles as anti-inflammatory agents, such as the selective COX-2 inhibitor Celecoxib, and have shown promise as anticancer, antimicrobial, and antidiabetic agents.[3][4] The sulfonamide moiety often acts as a critical pharmacophore, enhancing binding to biological targets and improving pharmacokinetic properties.

The direct N-sulfonylation of an aminopyrazole is one of the most common and efficient methods for forging this crucial bond. The reaction involves the treatment of an aminopyrazole with a sulfonyl chloride in the presence of a base. While straightforward in principle, the success of this reaction hinges on a nuanced understanding of the substrate's reactivity and the careful selection of reaction conditions to ensure high yield and regioselectivity.

The Core Reaction: Mechanistic Insights

The N-sulfonylation of an aminopyrazole is a nucleophilic substitution reaction at the sulfur center of the sulfonyl chloride. The exocyclic amino group of the pyrazole acts as the nucleophile, attacking the electrophilic sulfur atom. A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

The primary challenge in this chemistry is controlling regioselectivity. Aminopyrazoles are complex nucleophiles, possessing the exocyclic amino group as well as the endocyclic ring nitrogens. Sulfonylation can potentially occur at any of these sites. However, the exocyclic amino group is generally more nucleophilic, and under standard conditions, N-sulfonylation at this position is the predominant pathway.

Caption: General mechanism for base-mediated N-sulfonylation.

Key Reaction Components

-

Aminopyrazole Substrate: The structure of the aminopyrazole, including the position of the amino group (e.g., 3-, 4-, or 5-aminopyrazole) and the presence of other substituents, influences its nucleophilicity and steric profile.[5]

-

Sulfonylating Agent: Aryl and alkyl sulfonyl chlorides are the most widely used electrophiles for this transformation due to their commercial availability and appropriate reactivity.[2] In some cases, the more stable sulfonyl fluorides can also be employed.

-

Base: The choice of base is critical. Non-nucleophilic organic bases such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are preferred to act solely as HCl scavengers without competing with the aminopyrazole nucleophile.[4][6] Inorganic bases like sodium bicarbonate or potassium carbonate can also be effective, particularly in biphasic systems.[7]

-

Solvent: The solvent must dissolve the reactants and is typically a polar aprotic solvent like dichloromethane (DCM), chloroform, acetonitrile (ACN), or tetrahydrofuran (THF).[4][6][8] The choice can affect reaction rates and, in some cases, product solubility.

Optimizing Reaction Conditions: A Comparative Overview

The efficiency of the N-sulfonylation reaction is highly dependent on the specific combination of substrate, reagents, and conditions. Below is a table summarizing various successful approaches reported in the literature, highlighting the versatility of this transformation.

| Aminopyrazole Substrate | Sulfonylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | 4-Methylbenzenesulfonyl chloride | Triethylamine | Acetonitrile | RT | 12 | 88 | [4] |

| 3,5-Dimethyl-1H-pyrazole | Chlorosulfonic acid / SOCl₂ | - | Chloroform | 60 | 12 | 90 | [8] |

| Pyrazole-4-sulfonyl chloride** | 2-Phenylethylamine | DIPEA | Dichloromethane | 25-30 | 16 | Good | [6] |

| Hispolon derivatives | 4-Sulfonamide phenylhydrazine HCl | Pyridine | Ethanol | Reflux | 6 | Good | [9] |

| 3-Amino-3-pyrazoline sulfate | p-Toluenesulfonyl chloride | Sodium bicarbonate | Benzene/Water | RT | ~1 | 58-75 | [10] |

| Note: This reaction first forms the pyrazole sulfonyl chloride, which is then reacted with an amine. | |||||||

| Note: This example shows the subsequent reaction of a pre-formed pyrazole sulfonyl chloride with an amine. |

Detailed Experimental Protocols

The following protocols are provided as robust starting points for researchers. It is always recommended to perform reactions on a small scale first to optimize conditions for a specific substrate.

Protocol 1: General N-Sulfonylation of a 5-Aminopyrazole

This protocol is adapted from the synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.[4] It is a reliable method for the direct sulfonylation of an exocyclic amino group.

-

Materials:

-

3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine (1.0 equiv)

-

4-Methylbenzenesulfonyl chloride (2.0 equiv)

-

Triethylamine (2.0 equiv)

-

Acetonitrile (ACN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

-

-

Procedure:

-

To a clean, dry round-bottom flask under a nitrogen atmosphere, add the aminopyrazole (1.0 equiv) and anhydrous acetonitrile. Stir to dissolve.

-

Add triethylamine (2.0 equiv) to the solution.

-

In one portion, add the 4-methylbenzenesulfonyl chloride (2.0 equiv) to the stirred solution. Note: The reaction may be slightly exothermic.

-

Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent system to be determined by TLC, e.g., dichloromethane or hexanes/ethyl acetate mixtures) to afford the pure N-sulfonylated pyrazole.

-

Protocol 2: Synthesis of Pyrazole-4-sulfonyl Chloride

This protocol describes the synthesis of a pyrazole sulfonyl chloride intermediate, which can then be coupled with a wide variety of amines. This two-step approach is useful when the desired amine is more valuable than the pyrazole starting material. This method is adapted from the sulfonylation of 3,5-dimethyl-1H-pyrazole.[6][8]

-

Materials:

-

3,5-Dimethyl-1H-pyrazole (1.0 equiv)

-

Chloroform (CHCl₃)

-

Chlorosulfonic acid (5.5 equiv)

-

Thionyl chloride (SOCl₂) (1.3 equiv)

-

Ice-water bath, round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, reflux condenser

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, prepare a solution of chlorosulfonic acid (5.5 equiv) in chloroform. Cool the solution to 0 °C using an ice bath.

-

Prepare a separate solution of 3,5-dimethyl-1H-pyrazole (1.0 equiv) in chloroform.

-

Slowly add the pyrazole solution to the stirred, cold chlorosulfonic acid solution. Caution: This addition is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60 °C and stir for 10 hours.

-

To the reaction mass at 60 °C, add thionyl chloride (1.3 equiv) dropwise over 20 minutes.

-

Continue stirring at 60 °C for an additional 2 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice. Caution: Vigorous reaction and HCl evolution will occur.

-

Extract the aqueous mixture with chloroform or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude pyrazole-4-sulfonyl chloride, which can often be used in the next step without further purification.

-

General Workflow and Troubleshooting

A successful synthesis requires a systematic approach from planning to final product characterization.

Caption: A typical experimental workflow for N-sulfonylation.

Troubleshooting Common Issues:

-

Low or No Yield:

-

Cause: Inactive reagents, insufficient base, or poor solvent choice.

-

Solution: Ensure the aminopyrazole is pure, use freshly opened sulfonyl chloride, and employ an anhydrous solvent. Check the stoichiometry of the base; at least one equivalent is needed per equivalent of sulfonyl chloride if a second sulfonylation occurs, but typically 2 equivalents are used to be safe.

-

-

Multiple Products (Side Reactions):

-

Cause: Di-sulfonylation (on both the amino group and a ring nitrogen) or reaction on a ring nitrogen.

-

Solution: Di-sulfonylation can sometimes be mitigated by using a 1:1 stoichiometry of aminopyrazole to sulfonyl chloride and adding the sulfonyl chloride slowly at a low temperature (0 °C). The choice of base and solvent can also influence regioselectivity.[11]

-

-

Difficult Purification:

-

Cause: Product has similar polarity to starting material or byproducts.

-

Solution: Explore different eluent systems for column chromatography. If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

-

Conclusion

The N-sulfonylation of aminopyrazoles is a powerful and versatile reaction for accessing a class of compounds with immense therapeutic potential. Success in this endeavor relies on a solid understanding of the reaction mechanism and the careful selection of a base, solvent, and temperature appropriate for the specific substrates involved. By following the detailed protocols and considering the insights provided in this guide, researchers can confidently and efficiently synthesize target pyrazole sulfonamides, accelerating the pace of drug discovery and development.

References

-

ResearchGate. (n.d.). Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA. Retrieved from [Link]

-

Frontiers. (2024, April 16). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, March 24). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Retrieved from [Link]

-

ACS Publications. (2024, February 2). Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes. Retrieved from [Link]

-

MDPI. (2022, September 9). Synthesis and Properties of Pyrazoles. Retrieved from [Link]

-

MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

SciELO México. (n.d.). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. Retrieved from [Link]

-

Royal Society of Chemistry. (1999). Novel Synthesis of 5-Amino-1-arylsulfonyl-4-pyrazolin-3-ones as a New Class of N-Sulfonylated Pyrazoles. Retrieved from [Link]

-

MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]

-

MDPI. (2022, May 12). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

-

ACS Publications. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 4-aminopyrazole derivatives.

-

National Center for Biotechnology Information. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel Synthesis of 5-Amino-1-arylsulfonyl-4-pyrazolin-3-ones as a New Class of N -Sulfonylated Pyrazoles. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

-

ResearchGate. (n.d.). One‐Pot Synthesis of Pyrazoles from Sulfonyl Hydrazides and Alkynyl Ketones Using Environmentally Benign Sulfonium Iodate (I) Reagent. Retrieved from [Link]

-

Beilstein Journals. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

-

Arkivoc. (2009). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

-

Beilstein Journals. (2018, January 25). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]

-

MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Sulfonyl chloride – Knowledge and References. Retrieved from [Link]

-

MDPI. (2021, September 13). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]

- 3. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]

- 8. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

Technical Guide: Synthetic Strategies for Kinase Inhibitors Utilizing 1-Ethanesulfonyl-1H-pyrazol-3-ylamine

Abstract

This application note details the synthetic utility, preparation, and coupling protocols for 1-ethanesulfonyl-1H-pyrazol-3-ylamine , a specialized heterocyclic building block in the design of ATP-competitive kinase inhibitors. While 3-aminopyrazoles are ubiquitous hinge-binding motifs in approved drugs (e.g., Pazopanib, Tozasertib), the introduction of an N1-ethanesulfonyl moiety offers distinct physicochemical advantages, including modulated lipophilicity and specific interactions within the solvent-exposed regions of the kinase pocket (e.g., JAK1/2, CDK families). This guide provides a validated workflow for synthesizing this intermediate and coupling it to common kinase cores (pyrimidine/quinazoline) with high regiochemical fidelity.

Introduction: The Aminopyrazole Scaffold in Kinase Drug Discovery

The 3-aminopyrazole moiety is a "privileged structure" in medicinal chemistry, primarily serving as a bidentate hydrogen bond donor/acceptor system that mimics the adenine ring of ATP.

Mechanistic Rationale for the N-Sulfonyl Group

In many kinase inhibitor campaigns, the N1-position of the pyrazole is substituted to:

-

Prevent Tautomerization: Locking the pyrazole in the 1H-tautomer ensures a consistent hydrogen bond donor profile at the exocyclic amine and acceptor profile at N2.

-

Modulate pKa: The electron-withdrawing ethanesulfonyl group lowers the pKa of the exocyclic amine, potentially altering its hydrogen bond donor strength toward the kinase hinge region (e.g., Glu/Leu residues).

-

Target Solvent Fronts: The ethylsulfonyl tail can probe the ribose binding pocket or the solvent front, often providing selectivity over homologous kinases.

Retrosynthetic Analysis

The integration of 1-ethanesulfonyl-1H-pyrazol-3-ylamine (Compound 2 ) into a final inhibitor (Compound 3 ) typically follows a convergent route. The critical challenge is the regioselective introduction of the sulfonyl group before or after coupling to the kinase core. This guide prioritizes the "Building Block Approach," where the sulfonated amine is pre-formed.

Figure 1: Retrosynthetic strategy for assembling kinase inhibitors using the sulfonated pyrazole block.

Protocol 1: Regioselective Synthesis of 1-Ethanesulfonyl-1H-pyrazol-3-ylamine

Objective: To synthesize the title compound from 3-aminopyrazole with high regioselectivity for the N1-position over the exocyclic amine.

Experimental Rationale

3-Aminopyrazole possesses three nucleophilic sites: N1, N2, and the exocyclic -NH₂. Under basic conditions, the ring nitrogen (N1) is the most nucleophilic site for sulfonylation due to the stability of the resulting aromatic system. However, bis-sulfonylation (at the exocyclic amine) is a common side reaction. We utilize a low-temperature, stoichiometric control strategy with a mild base to favor the mono-N1-product.

Materials

-

Reagent A: 3-Aminopyrazole (CAS: 1820-80-0)

-

Reagent B: Ethanesulfonyl chloride (CAS: 1480-05-3)

-

Base: Triethylamine (TEA) or Pyridine

-

Solvent: Dichloromethane (DCM), Anhydrous

-

Purification: Silica Gel (230-400 mesh)

Step-by-Step Procedure

-

Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-aminopyrazole (5.0 g, 60.1 mmol) in anhydrous DCM (100 mL).

-

Base Addition: Add Triethylamine (12.5 mL, 90.0 mmol, 1.5 eq) and cool the solution to 0°C using an ice/water bath.

-

Sulfonylation: Dilute ethanesulfonyl chloride (7.73 g, 5.7 mL, 60.1 mmol, 1.0 eq) in DCM (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel.

-

Critical Check: Maintain internal temperature < 5°C to prevent bis-sulfonylation.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (5% MeOH in DCM). The product typically appears as a less polar spot compared to the starting material.

-

Workup: Quench with water (50 mL). Separate the organic layer and wash with saturated NaHCO₃ (2 x 50 mL) and brine (50 mL). Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: The crude residue often contains traces of bis-sulfonated byproduct. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

-

Yield Expectation: 65-75%

-

Appearance: Off-white to pale yellow solid.

-

Analytical Validation (Self-Validating Criteria)

-

¹H NMR (DMSO-d₆): Look for the ethyl group signals (triplet ~1.1 ppm, quartet ~3.4 ppm). The pyrazole protons (H4, H5) should shift downfield compared to the starting material due to the electron-withdrawing sulfonyl group.

-

Regiochemistry Check: An NOE (Nuclear Overhauser Effect) correlation should be observed between the ethyl CH₂ protons and the pyrazole H5 proton, confirming N1 substitution.

Protocol 2: Coupling to Kinase Cores (SnAr & Buchwald-Hartwig)

Challenge: The N1-ethanesulfonyl group is strongly electron-withdrawing, which significantly deactivates the nucleophilicity of the C3-amine. Standard thermal SnAr conditions (used for simple aminopyrazoles) often fail or require harsh temperatures that degrade the sulfonyl moiety.

Solution: We employ a Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling as the primary method, with High-Temperature SnAr as a secondary option for highly activated cores (e.g., 2-chloro-nitropyridines).

Method A: Buchwald-Hartwig Coupling (Recommended)

Materials

-

Amine: 1-Ethanesulfonyl-1H-pyrazol-3-ylamine (1.0 eq)

-

Electrophile: 4-Chloropyrimidine or 4-Chloroquinazoline derivative (1.0 eq)

-

Catalyst: Pd₂(dba)₃ (0.05 eq)

-

Ligand: Xantphos (0.1 eq) - Chosen for high rigidity and bite angle, effective for deactivated amines.

-

Base: Cs₂CO₃ (2.0 eq)

-

Solvent: 1,4-Dioxane (Anhydrous, degassed)

Procedure

-

Inert Atmosphere: Charge a microwave vial or sealed tube with the Amine (1.0 mmol), Electrophile (1.0 mmol), Cs₂CO₃ (650 mg), Pd₂(dba)₃ (46 mg), and Xantphos (58 mg).

-

Degassing: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

-

Solvation: Add degassed 1,4-Dioxane (10 mL) via syringe.

-

Heating: Heat the mixture to 100°C for 12-16 hours (or 140°C for 1 hour in a microwave reactor).

-

Filtration: Cool to RT, dilute with EtOAc, and filter through a Celite pad.

-

Purification: Concentrate and purify via reverse-phase HPLC or silica chromatography.

Data Summary: Coupling Efficiency Comparison

| Coupling Method | Conditions | Substrate Scope | Yield | Notes |

| Thermal SnAr | iPrOH, p-TsOH (cat), 120°C | Highly activated cores (e.g., Nitropyrimidines) | 20-40% | Low yield due to weak nucleophilicity; sulfonyl hydrolysis risk. |

| Basic SnAr | NaH, THF, 60°C | Electron-deficient cores | 30-50% | Risk of N-sulfonyl cleavage by strong nucleophiles. |

| Buchwald (Pd) | Pd(OAc)₂, BINAP, Cs₂CO₃ | General Kinase Cores | 50-70% | Good general utility. |

| Buchwald (Pd) | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Deactivated Amines | 75-85% | Optimal protocol for sulfonated pyrazoles. |

Case Study: Synthesis of a JAK-Family Inhibitor Analog

This workflow illustrates the synthesis of a generic JAK inhibitor analog featuring the 1-ethanesulfonyl-1H-pyrazol-3-ylamine motif.

Target Structure: N-(1-ethanesulfonyl-1H-pyrazol-3-yl)-4-methylpyrimidin-2-amine

Workflow Diagram

Figure 2: Synthetic workflow for a representative JAK-kinase inhibitor analog.

QC & Characterization

For the final coupled product, the following signals confirm structural integrity:

-

Mass Spectrometry (ESI+): [M+H]+ peak corresponding to the sum of the core and the sulfonated pyrazole.

-

¹H NMR:

-

Disappearance of the broad -NH₂ singlet (approx 5.0 ppm).

-

Appearance of a sharp downfield singlet (>9.0 ppm) corresponding to the newly formed secondary amine (NH-Ar).

-

Retention of the ethylsulfonyl pattern (triplet/quartet).

-

Expert Insights & Troubleshooting

Sulfonyl Group Stability

The N-sulfonyl bond on a pyrazole is essentially a sulfonamide but can be susceptible to hydrolysis under strong acidic conditions (e.g., 6M HCl, reflux) or strong nucleophilic attack (e.g., hydroxide in MeOH).

-

Guidance: Avoid using aqueous NaOH or LiOH during workups of the final compound. Use mild bases like NaHCO₃. If deprotection is desired (to yield the free pyrazole), treat with TBAF or NaOMe/MeOH.

Regioisomer Identification

Distinguishing between the N1-sulfonyl (desired) and N2-sulfonyl (kinetic) or Exocyclic-sulfonyl (thermodynamic/bis) isomers is critical.

-

N1-Isomer: The ethyl CH₂ quartet usually appears around 3.4-3.5 ppm.

-

Exocyclic-Isomer: The ethyl CH₂ often shifts slightly upfield.

-

Definitive Test: HSQC/HMBC . The N1-ethyl protons will show a long-range coupling to the pyrazole C5 carbon. The exocyclic sulfonamide ethyl protons will not couple to a ring carbon in the same manner.

Scaling Up

For multi-gram scale (>50g):

-

Switch from DCM to 2-MeTHF (greener, higher boiling point).

-

Control the exotherm during sulfonyl chloride addition strictly.

-

The Buchwald coupling can be sensitive to O₂; ensure rigorous degassing.

References

-

Fichez, J., et al. (2015). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Chimica Oggi - Chemistry Today. Link

-

Vertex Pharmaceuticals. (2008). "Pyrazoles as Protein Kinase Inhibitors." WO2008076954. (Describes general synthesis of sulfonyl-pyrazoles). Link

-

Bagley, M. C., et al. (2006). "A simple regioselective synthesis of 3- and 5-aminopyrazoles." Synlett. (Foundational chemistry for aminopyrazole precursors). Link

-